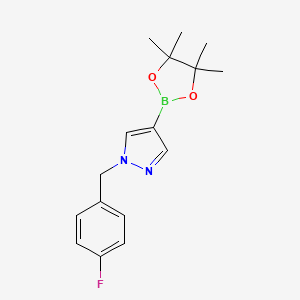
1-(4-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Descripción general
Descripción
1-(4-Fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (FB-DMTBP) is a small molecule that has been used in various scientific research applications. It is a derivative of pyrazole, a heterocyclic aromatic compound composed of five carbon atoms, three nitrogen atoms, and one oxygen atom. FB-DMTBP has a wide range of applications due to its unique properties and structure. It has been used in the synthesis of organic compounds, as a catalyst in reactions, and as a ligand in coordination chemistry. FB-DMTBP has also been studied for its biochemical and physiological effects, and its potential use in drug development and medical research.
Aplicaciones Científicas De Investigación
-
Design, Synthesis, and Evaluation of Near-Infrared Fluorescent Molecules Based on 4H-1-Benzopyran Core
- Summary of Application : This research involves the design and development of novel fluorescent 4H-1-benzopyran molecules as near-infrared fluorescent molecules with a compact donor–acceptor-donor architecture .
- Methods of Application : The spectral intensity of the fluorescent molecules varied significantly with the increasing polarities of solvents .
- Results or Outcomes : One of the molecules showed high viscosity sensitivity in a glycerol-ethanol system with a 3-fold increase in emission intensity . Increasing concentrations of the compound to 5% BSA in PBS elicited a 4-fold increase in fluorescence intensity, exhibiting superior environmental sensitivity .
-
Research Progresses and Applications of Fluorescent Protein Antibodies
- Summary of Application : This review provides an overview of various fluorescent proteins (FPs), the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
- Results or Outcomes : The review suggests that further research on nanobodies targeting FPs could make FPs more valuable in biological research .
-
Fluorescent Probes and Functional Materials for Biomedical Applications
-
- Summary of Application : This article discusses the top 5 apps that every researcher should know about. These apps are designed to help with daily activities, such as collecting and organizing resources, managing collaborative projects, maintaining daily and longer-term schedules, searching for and reading articles, and staying updated on multidisciplinary topics related to a study domain .
-
- Summary of Application : DNA has many applications in a variety of fields including forensics and medicine. DNA can be retrieved from hair, blood, or saliva. Each person’s DNA sequences are unique, and it is possible to detect differences between individuals within a species on the basis of these unique features .
-
A Review on Nanoparticles: Characteristics, Synthesis, Applications
- Summary of Application : Nanoparticles can improve the performance and efficiency of energy storage systems used in defense systems, such as batteries or fuel cells .
- Methods of Application : In batteries, nanoparticles can be used as a cathode material to increase the battery’s energy density, rate capability, and cycling stability .
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-5-7-14(18)8-6-12/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRFKEOSFMRION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



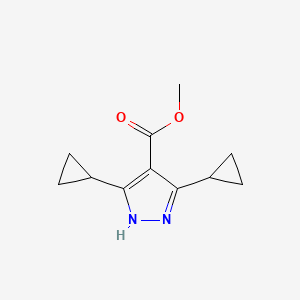
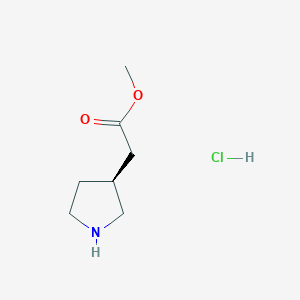
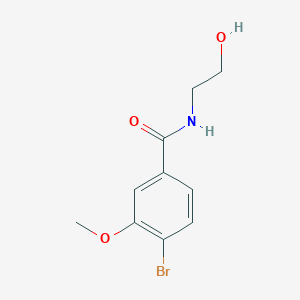
![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol](/img/structure/B1469417.png)
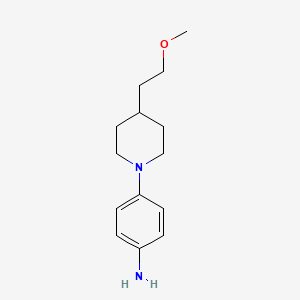
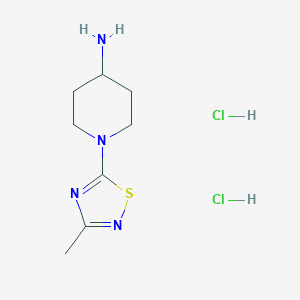
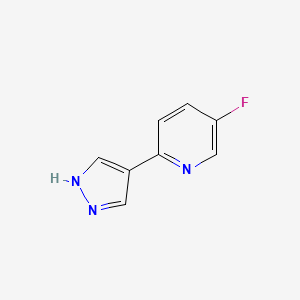
![4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester](/img/structure/B1469423.png)
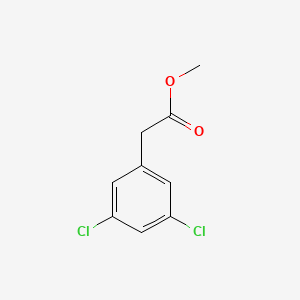
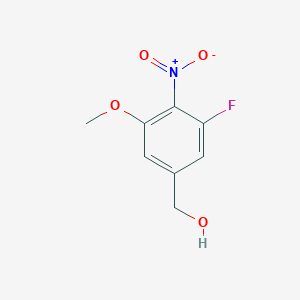
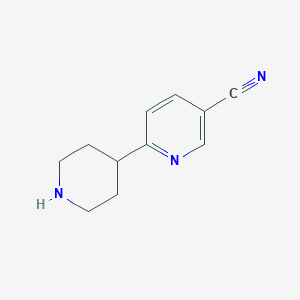
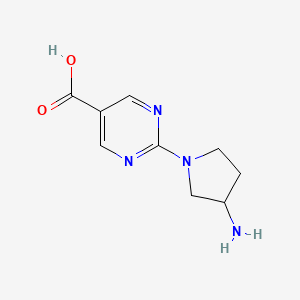
![1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1469431.png)